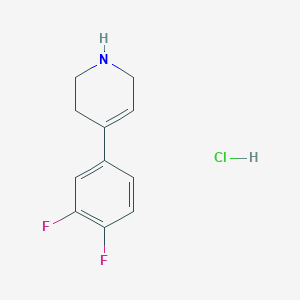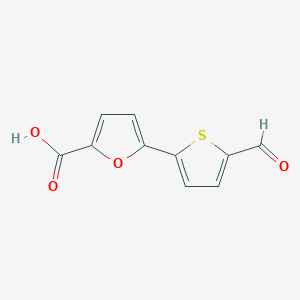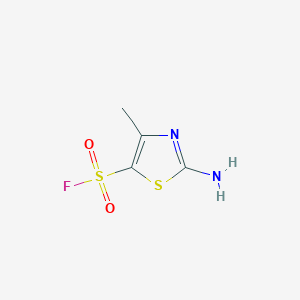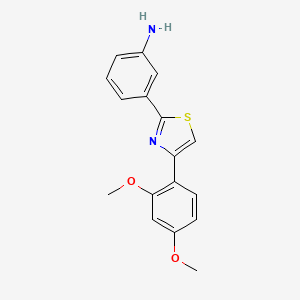
3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2,4-Dimetoxi fenil)tiazol-2-il)anilina es un compuesto que pertenece a la clase de derivados del tiazol. Los tiazoles son compuestos heterocíclicos de cinco miembros que contienen átomos de azufre y nitrógeno. Estos compuestos son conocidos por sus diversas actividades biológicas, incluyendo propiedades antibacterianas, antifúngicas, antiinflamatorias y antitumorales .
Métodos De Preparación
La síntesis de 3-(4-(2,4-Dimetoxi fenil)tiazol-2-il)anilina generalmente implica la reacción de 2,4-dimetoxi benzaldehído con tiosemicarbazida para formar un intermedio de tiosemicarbazona. Este intermedio luego se cicla en presencia de un catalizador ácido para formar el anillo de tiazol.
Análisis De Reacciones Químicas
3-(4-(2,4-Dimetoxi fenil)tiazol-2-il)anilina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Aplicaciones Científicas De Investigación
3-(4-(2,4-Dimetoxi fenil)tiazol-2-il)anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de derivados de tiazol más complejos.
Biología: El compuesto exhibe actividades antibacterianas y antifúngicas significativas, lo que lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos.
Medicina: Debido a sus propiedades antiinflamatorias y antitumorales, se está investigando para posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias y el cáncer.
Industria: El compuesto se utiliza en el desarrollo de tintes y pigmentos debido a su estructura química única.
Mecanismo De Acción
El mecanismo de acción de 3-(4-(2,4-Dimetoxi fenil)tiazol-2-il)anilina involucra su interacción con varios objetivos moleculares y vías. El compuesto puede inhibir la actividad de ciertas enzimas, lo que lleva a la interrupción de los procesos biológicos esenciales en los microorganismos. Además, puede inducir la apoptosis en las células cancerosas activando vías de señalización específicas .
Comparación Con Compuestos Similares
3-(4-(2,4-Dimetoxi fenil)tiazol-2-il)anilina se puede comparar con otros derivados de tiazol como:
Ácido 4-(3,4-dimetoxi fenil)-1,3-tiazol-2-il acético: Este compuesto también exhibe actividades biológicas significativas pero difiere en su estructura química y aplicaciones específicas.
Ácido 2-(4-metoxi fenil)-4-(2-naftil)-1,3-tiazol-5-il acético: Otro derivado de tiazol con propiedades químicas y usos distintos.
Propiedades
Fórmula molecular |
C17H16N2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-13-6-7-14(16(9-13)21-2)15-10-22-17(19-15)11-4-3-5-12(18)8-11/h3-10H,18H2,1-2H3 |
Clave InChI |
ZQVDSSVNKGMZLX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)

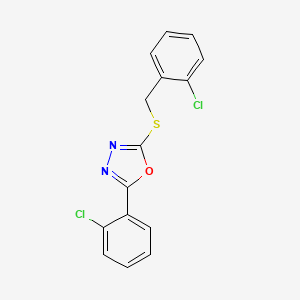
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
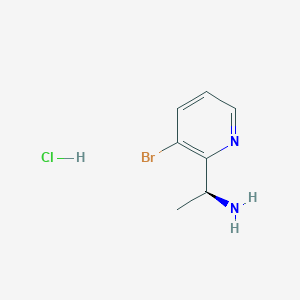
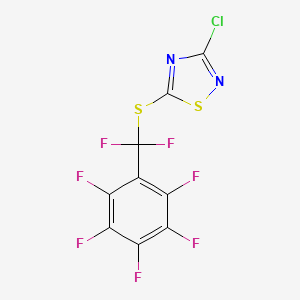

![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)

